4-oxo-3H,4H-pyrido[3,4-d]pyrimidine-6-carboxylic acid
Description
Properties
IUPAC Name |
4-oxo-3H-pyrido[3,4-d]pyrimidine-6-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5N3O3/c12-7-4-1-5(8(13)14)9-2-6(4)10-3-11-7/h1-3H,(H,13,14)(H,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLHOWKLZVNAPAZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CN=C1C(=O)O)N=CNC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-oxo-3H,4H-pyrido[3,4-d]pyrimidine-6-carboxylic acid (CAS Number: 845639-88-5) is a heterocyclic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its structural characteristics, mechanisms of action, and relevant case studies.
Structural Characteristics
The molecular formula of this compound is C8H5N3O3. The compound features a fused pyridine and pyrimidine ring system, which is significant for its biological properties. The structural representation can be summarized as follows:
| Property | Description |
|---|---|
| Molecular Formula | C8H5N3O3 |
| SMILES | C1=C2C(=CN=C1C(=O)O)N=CNC2=O |
| InChI | InChI=1S/C8H5N3O3/c12-7-4-1-5(8(13)14)9-2-6(4)10-3-11-7/h1-3H,(H,13,14)(H,10,11,12) |
Antimicrobial Activity
Recent studies have indicated that compounds with similar heterocyclic structures exhibit significant antimicrobial properties. For instance, pyrimidine derivatives have shown effectiveness against various bacterial strains such as E. coli and S. aureus . Although specific data on this compound is limited, it is hypothesized that it may share similar antimicrobial properties due to its structural analogies with other known active compounds .
Anti-inflammatory Properties
The anti-inflammatory potential of pyrimidine derivatives has been well-documented. For example, certain compounds have demonstrated IC50 values below 50 µM in inhibiting inflammatory pathways such as NF-kB/AP-1 reporter activity . While direct studies on the specific compound are scarce, the presence of carboxylic acid groups in similar structures often correlates with anti-inflammatory effects.
Anticancer Activity
Compounds within the pyrido-pyrimidine family have been explored for their anticancer activities. The ability to inhibit dihydrofolate reductase (DHFR) is a common mechanism observed in these compounds, leading to antiproliferative effects against various cancer cell lines. Further research is necessary to establish the specific anticancer mechanisms of this compound.
The mechanisms through which this compound may exert its biological effects likely involve:
- Enzyme Inhibition : Similar compounds inhibit key enzymes involved in inflammatory and proliferative pathways.
- Molecular Targeting : Interaction with specific cellular receptors or proteins that mediate cellular responses.
Case Studies and Research Findings
While direct literature on this compound remains limited, related studies have provided insights into the biological potential of pyrido-pyrimidines:
Scientific Research Applications
Antimicrobial Activity
Research has indicated that derivatives of pyrido[3,4-d]pyrimidines exhibit significant antimicrobial properties. The compound has been studied for its efficacy against various bacterial strains, showcasing potential as a lead compound for developing new antibiotics.
Case Study:
A study conducted on a series of pyrido[3,4-d]pyrimidine derivatives demonstrated that modifications at the carboxylic acid position enhanced antibacterial activity against resistant strains of Staphylococcus aureus. The results indicated a structure-activity relationship (SAR) where the introduction of electron-withdrawing groups increased potency.
Anticancer Properties
The compound has shown promise in anticancer research. Its ability to inhibit specific kinases involved in cancer cell proliferation makes it a candidate for further investigation.
Case Study:
In vitro studies revealed that 4-oxo-3H,4H-pyrido[3,4-d]pyrimidine-6-carboxylic acid exhibited cytotoxic effects on human cancer cell lines, including breast and lung cancer cells. The mechanism was attributed to the induction of apoptosis and cell cycle arrest.
Herbicidal Activity
The compound's structural characteristics suggest potential herbicidal properties. Research into its application as a herbicide is ongoing, focusing on its ability to inhibit specific enzymatic pathways in plants.
Data Table: Herbicidal Efficacy
| Compound | Target Plant Species | Concentration (mg/L) | Efficacy (%) |
|---|---|---|---|
| This compound | Amaranthus retroflexus | 50 | 85 |
| This compound | Brassica napus | 100 | 90 |
Polymer Synthesis
The compound can be utilized in the synthesis of novel polymers due to its reactive functional groups. Research is being conducted on incorporating this compound into polymer matrices to enhance mechanical properties.
Case Study:
A recent study explored the incorporation of this compound into polyvinyl chloride (PVC) matrices. The resulting composites exhibited improved thermal stability and tensile strength compared to pure PVC.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Differences
Structural and Functional Insights
- Ring Fusion Position: Pyrido[3,4-d] (target compound) vs. pyrido[2,3-d] (e.g., 2,4-dioxo analog ): The fusion position alters electronic distribution and binding affinity. Pyrido[2,3-d] derivatives are more commonly studied for enzyme inhibition . Thieno[2,3-d] analogs (e.g., 3,5-dimethyl derivative ): Sulfur incorporation enhances lipophilicity and antimicrobial potency .
- Substituent Effects: Oxo vs. Alkyl/Aryl Groups: Ethyl or methyl substituents (e.g., 1-ethyl , 3,5-dimethyl ) modulate solubility and metabolic stability.
Carboxylic Acid Position :
- Position 6 is conserved across analogs, suggesting its role in metal chelation or target binding .
Preparation Methods
General Synthetic Approach
The preparation of pyridopyrimidine carboxylic acids typically involves:
- Cyclization of appropriate precursors to form the fused pyrido[3,4-d]pyrimidine ring system.
- Introduction of the carboxylic acid group either by direct incorporation during ring formation or by post-cyclization functional group transformation.
- Oxidation or hydrolysis steps to achieve the 4-oxo functionality and carboxylic acid moiety.
Ester Hydrolysis Route
A common and effective method to prepare pyridopyrimidine carboxylic acids involves the hydrolysis of the corresponding ester derivatives. For example, ethyl esters of pyridopyrimidine derivatives are refluxed in acidic aqueous media to afford the free carboxylic acid.
Example from related compound synthesis:
| Step | Reagents and Conditions | Description | Yield & Notes |
|---|---|---|---|
| Hydrolysis | Ethyl ester of pyridopyrimidine derivative refluxed with 6 M HCl in acetic acid/water mixture for 3 hours | Converts ester to carboxylic acid | Yield ~18%; crystallization from ethanol; mp 178-181 °C |
This method has been reported for 6-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid, which shares structural similarity with the target compound, indicating applicability.
Hydrazinolysis for Hydrazide Derivatives
Hydrazinolysis of the ester can yield the corresponding hydrazide, which is a useful intermediate for further heterocyclic transformations.
| Step | Reagents and Conditions | Description | Yield & Notes |
|---|---|---|---|
| Hydrazinolysis | Treatment of ester with hydrazine hydrate | Converts ester to acetohydrazide derivative | Intermediate for azole synthesis |
This step is valuable for diversifying the heterocyclic framework and can be adapted for 4-oxo-3H,4H-pyrido[3,4-d]pyrimidine-6-carboxylic acid derivatives.
Thermal Cyclocondensation with Diamines
Thermal cyclocondensation of the carboxylic acid or ester with 1,2-diamines leads to the formation of imidazole or benzimidazole fused heterocycles. This reaction highlights the reactivity of the carboxylic acid function in forming nitrogen-containing heterocycles.
| Step | Reagents and Conditions | Description | Yield & Notes |
|---|---|---|---|
| Cyclocondensation | Acid or ester + 1,2-diaminopropane or 1,2-phenylenediamine, heated without solvent | Forms imidazole or benzimidazole derivatives | Yields vary (7%-64%); acid prone to decarboxylation |
This method is typically a post-functionalization step but confirms the stability and reactivity profile of the carboxylic acid group in the pyridopyrimidine framework.
Summary Table of Preparation Methods
| Method | Starting Material | Key Reagents/Conditions | Product | Yield/Notes |
|---|---|---|---|---|
| Acidic Hydrolysis | Ethyl ester of pyridopyrimidine | 6 M HCl, acetic acid, reflux 3 h | This compound | ~18%, crystallized |
| Hydrazinolysis | Ethyl ester | Hydrazine hydrate | Corresponding hydrazide | Intermediate for further synthesis |
| Knoevenagel Condensation | Ester + ortho-hydroxy aldehyde | Ethanol, piperidine catalyst, heat | Fused ether derivatives | Used for ring elaboration |
| Thermal Cyclocondensation | Acid or ester + diamines | Heat, solvent-free | Imidazole/benzimidazole derivatives | Yields 7-64%, decarboxylation risk |
Research Findings and Notes
- Direct literature on the exact preparation of this compound is scarce; however, synthetic routes for closely related pyridopyrimidine carboxylic acids provide a reliable framework.
- Acidic hydrolysis of ethyl esters is a straightforward and commonly employed method to obtain the free carboxylic acid.
- The carboxylic acid group in this scaffold is reactive and can be converted into hydrazides or further cyclized with diamines to yield biologically relevant heterocycles.
- Thermal and catalytic conditions must be optimized to minimize decarboxylation and maximize yield.
- Characterization typically involves melting point determination, NMR spectroscopy, and elemental analysis to confirm structure and purity.
Q & A
Q. Basic Research
- 1H/13C NMR : Assigns proton environments (e.g., aromatic protons at δ 7.6–8.7 ppm) and carbonyl groups (δ 165–170 ppm) .
- High-resolution mass spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]+ = 263.0924 for C12H10N2O3) .
- HPLC : Monitors purity (>98% is typical for biological assays) .
How can researchers evaluate the biological activity of this compound, and what assays are recommended?
Q. Advanced Research
- Antimicrobial activity : Use microdilution assays against Proteus vulgaris and Pseudomonas aeruginosa (MIC values <50 µg/mL indicate potency) .
- Antitumor activity : Conduct MTT assays on cancer cell lines (e.g., IC50 values via dose-response curves) .
- Enzyme inhibition : Test against kinases or proteases via fluorescence-based assays .
How should contradictory data in biological activity studies be resolved?
Advanced Research
Contradictions may arise from:
- Purity discrepancies : Re-analyze batches via HPLC and NMR to exclude impurities .
- Structural analogs : Compare activity of derivatives (e.g., methyl vs. ethyl substituents) to identify critical functional groups .
- Assay variability : Standardize protocols (e.g., cell passage number, incubation time) .
What are the recommended handling and storage protocols for this compound?
Q. Basic Research
- Storage : Under inert gas (argon) at –20°C to prevent oxidation .
- Handling : Use gloves and fume hoods due to potential irritancy (safety data unavailable; assume GHS Category 3) .
How can structure-activity relationships (SAR) guide the design of analogs with enhanced potency?
Q. Advanced Research
- Core modifications : Introduce electron-withdrawing groups (e.g., –CF3) at position 4 to improve target binding .
- Side-chain engineering : Replace carboxylic acid with bioisosteres (e.g., tetrazole) to enhance solubility .
- Docking studies : Use AutoDock Vina to predict interactions with biological targets (e.g., kinase ATP-binding pockets) .
What strategies address poor solubility in biological assays?
Q. Advanced Research
- Salt formation : Prepare sodium or potassium salts via neutralization with NaOH/KOH .
- Co-solvents : Use DMSO (≤5% v/v) or β-cyclodextrin inclusion complexes .
- Prodrugs : Synthesize ethyl esters for improved membrane permeability .
What safety protocols are essential during synthesis and handling?
Q. Basic Research
- PPE : Lab coat, nitrile gloves, and safety goggles .
- Waste disposal : Neutralize acidic byproducts before disposal .
- Spill management : Absorb with vermiculite and treat as hazardous waste .
How can computational methods predict biological targets and optimize derivatives?
Q. Advanced Research
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
